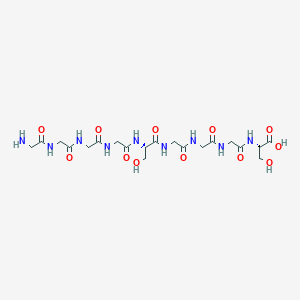
Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine is a synthetic peptide composed of multiple glycine residues and two serine residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (L-serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process and allow for the large-scale production of peptides with high purity and yield. Optimization of reaction conditions, such as temperature, solvent, and coupling reagents, is crucial for efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted with other amino acids or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives or functional groups with appropriate coupling reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while substitution reactions can introduce new functional groups into the peptide.
Aplicaciones Científicas De Investigación
Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine involves its interaction with specific molecular targets and pathways. The serine residues may play a role in binding to receptors or enzymes, while the glycine residues provide structural flexibility. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-serine: A simpler peptide with similar structural features.
Glycylglycyl-L-serine: Another peptide with additional glycine residues.
L-serylglycylglycyl-L-serine: A peptide with a different arrangement of glycine and serine residues.
Uniqueness
Glycylglycylglycylglycyl-L-serylglycylglycylglycyl-L-serine is unique due to its extended sequence of glycine residues, which provides flexibility and potential for diverse interactions. The presence of two serine residues also allows for specific binding and reactivity, distinguishing it from simpler peptides.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
459431-96-0 |
|---|---|
Fórmula molecular |
C20H33N9O12 |
Peso molecular |
591.5 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C20H33N9O12/c21-1-12(32)22-2-13(33)23-3-14(34)25-6-17(37)28-10(8-30)19(39)27-5-16(36)24-4-15(35)26-7-18(38)29-11(9-31)20(40)41/h10-11,30-31H,1-9,21H2,(H,22,32)(H,23,33)(H,24,36)(H,25,34)(H,26,35)(H,27,39)(H,28,37)(H,29,38)(H,40,41)/t10-,11-/m0/s1 |
Clave InChI |
NIDFFYQDQLKHFD-QWRGUYRKSA-N |
SMILES isomérico |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
SMILES canónico |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


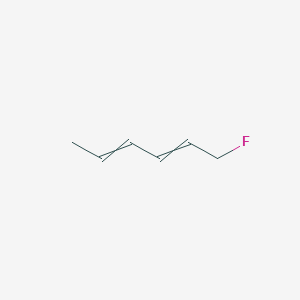
![4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B14257852.png)

![2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide](/img/structure/B14257858.png)
![4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B14257869.png)
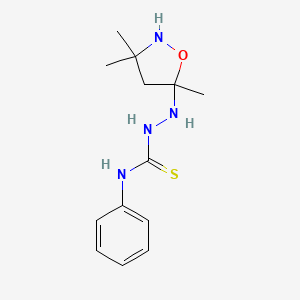
![2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14257879.png)
![4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14257881.png)
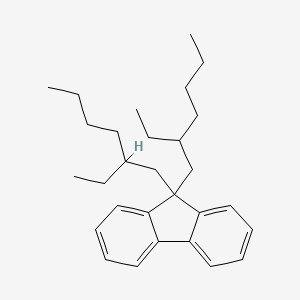
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)

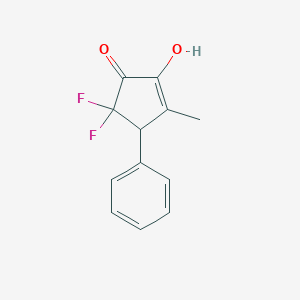
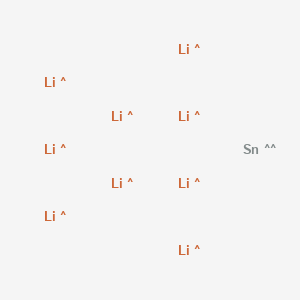
oxophosphanium](/img/structure/B14257939.png)
